N-(2-tert-butylphenyl)-2-chloropropanamide
Description
Substituent Effects on Electronic Properties
- Electron-withdrawing groups (e.g., chlorine at C2) increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions.
- tert-Butyl vs. alkyl chains : The tert-butyl group provides steric shielding of the amide bond, reducing hydrolysis rates compared to linear alkyl analogs like N-butyl-2-chloropropanamide.
Conformational Flexibility
- Derivatives with ortho-substituted phenyl groups (e.g., 2-tert-butyl) exhibit restricted rotation around the C-N amide bond due to steric hindrance, favoring a planar amide geometry.
- Meta- or para-substituted analogs (e.g., N-(4-isopropylphenyl)-2-chloroacetamide) display greater conformational freedom, allowing for varied torsional angles between the aryl and amide groups.
| Derivative | Key Feature | Impact on Properties |
|---|---|---|
| This compound | Ortho-substituted tert-butyl group | High steric hindrance, reduced reactivity |
| N-(p-Tolyl)-2-chloropropanamide | Para-methyl group | Enhanced solubility in polar solvents |
| N-Butyl-2-chloropropanamide | Linear alkyl chain | Increased hydrolysis susceptibility |
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBJXKRIYIOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-tert-butylphenyl)-2-chloropropanamide is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN
- Molecular Weight : 223.72 g/mol
- CAS Number : 95906-11-9
The compound features a chloropropanamide group attached to a tert-butylphenyl moiety, which contributes to its unique chemical behavior and biological activity.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study utilizing the carrageenan-induced paw edema model demonstrated that the compound effectively reduced swelling in test subjects. The percentage of inhibition was comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent.
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| This compound | 50 | 54.23 |
| Standard Drug (Indomethacin) | 10 | 55.00 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain signaling pathways. In silico docking studies suggest that the compound binds effectively to the active site of COX enzymes, thereby inhibiting their activity.
Case Studies
-
In Vivo Study on Inflammation :
- A study conducted on rats showed that administration of this compound significantly reduced paw edema induced by carrageenan.
- Results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation.
-
Comparative Analysis with Other Compounds :
- Comparative studies with similar amide derivatives revealed that this compound exhibited superior anti-inflammatory activity compared to several other compounds in its class.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-tert-butylphenyl)-2-chloropropanamide has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its structural characteristics make it a candidate for targeting specific biological pathways.
Anticancer Activity
Recent studies have focused on the compound's role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. The inhibition of EGFR signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of this compound exhibited enhanced potency against both wild-type and mutant forms of EGFR, suggesting that modifications can lead to more effective cancer therapies .
Dual Inhibition Mechanism
Research has also explored the dual inhibitory effects of compounds similar to this compound on both EGFR and NF-κB pathways. This dual action could potentially overcome resistance mechanisms seen in many cancers.
-
Data Table: Inhibitory Potency of Compounds
Compound Target Pathway IC50 (µM) This compound EGFR 0.5 Quinazoline Derivative EGFR/NF-κB 0.3 Gefitinib EGFR 1.0
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the amide bond between the chloropropanamide and the tert-butylphenyl group. Structural modifications can enhance its pharmacological properties, such as increasing solubility or bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
- Modification Examples :
- Substituting different alkyl groups on the phenyl ring can influence binding affinity to target proteins.
- Altering halogen positions on the chloropropanamide moiety may affect metabolic stability.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide bond in N-(2-tert-butylphenyl)-2-chloropropanamide can occur under acidic or basic conditions, yielding 2-chloropropanoic acid and 2-tert-butylaniline as products.
Mechanism and Conditions
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile for amide cleavage.
| Reaction Type | Conditions | Products | Yield* |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-Chloropropanoic acid + 2-tert-butylaniline | ~85% |
| Basic | NaOH (10%), 80°C | Same as above | ~78% |
*Yields are representative of analogous chloropropanamide derivatives.
Reduction Reactions
The carbonyl group undergoes reduction to form corresponding amines.
Key Pathways
-
LiAlH₄ Reduction : Converts the amide to N-(2-tert-butylphenyl)-2-chloropropylamine.
-
Catalytic Hydrogenation : Requires harsher conditions due to steric hindrance from the tert-butyl group.
Experimental Observations
-
LiAlH₄ achieves 70–75% conversion at 0°C.
-
Pd/C hydrogenation at 100°C shows lower efficiency (~50%) due to steric effects.
Acylation and Electrophilic Substitution
The aromatic ring participates in electrophilic substitution, while the amide group acts as an acylating agent.
Reactivity Profile
| Reaction Type | Reagent | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to amide | Nitro derivative |
| Friedel-Crafts | AlCl₃, AcCl | Ortho to tert-butyl | Acetylated product |
Mechanistic Notes
-
The tert-butyl group directs electrophiles to the ortho/para positions via steric and electronic effects.
-
Acylation at the amide nitrogen is hindered by chlorine’s electron-withdrawing nature.
Nucleophilic Substitution at Chlorine
The β-chlorine in the propanamide chain is susceptible to nucleophilic displacement.
Example Reaction with Methoxide
Conditions and Outcomes
-
Solvent : DMF, 60°C
-
Nucleophile : Methoxide, hydroxide, or amines
Kinetic Studies
-
Substitution follows second-order kinetics (k = 0.012 L/mol·s) .
-
Steric bulk from the tert-butyl group slows reaction rates compared to unsubstituted analogs.
Participation in Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring.
Suzuki-Miyaura Coupling
| Components | Catalyst | Product |
|---|---|---|
| Aryl bromide, Boronic acid | Pd(PPh₃)₄ | Biaryl derivative |
Key Challenges
Comparison with Similar Compounds
The following analysis compares N-(2-tert-butylphenyl)-2-chloropropanamide with structurally related chloroacetamides, emphasizing substituent effects on physical properties, reactivity, and applications.
Substituent Effects on the Aryl Ring
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃) increase the acidity of the amide proton, enhancing hydrogen-bonding capacity and reactivity in nucleophilic substitutions. In contrast, the tert-butyl group is electron-donating, which may stabilize adjacent electrophilic centers .
Physicochemical Properties
- Melting Points : Melting points vary with substituent bulk and polarity. For example, N-(2-Bromophenyl)-2-chloropropanamide derivatives (e.g., in ) exhibit melting points around 177–179°C, while less bulky analogs (e.g., N-(4-methoxyphenyl) derivatives) melt at 156–158°C . The tert-butyl group likely lowers melting points due to reduced crystallinity.
- Lipophilicity: The tert-butyl group enhances lipophilicity (logP ~3.5 estimated), improving membrane permeability compared to polar derivatives like N-[4-(aminosulfonyl)phenyl]-2-chloropropanamide (logP ~1.2) .
Preparation Methods
Synthetic Routes for N-(2-tert-butylphenyl)-2-chloropropanamide
The primary synthetic approach to this compound involves the acylation of the corresponding amine, 2-tert-butylaniline (2-tert-butylphenylamine), with 2-chloropropanoyl chloride. This reaction forms the amide bond between the amine nitrogen and the acyl chloride carbonyl, yielding this compound.
$$
\text{2-tert-butylaniline} + \text{2-chloropropanoyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, low temp}} \text{this compound}
$$
- Reagents: 2-tert-butylaniline and 2-chloropropanoyl chloride
- Base: Triethylamine or another non-nucleophilic base to neutralize HCl formed
- Solvent: Dichloromethane or other inert organic solvents
- Temperature: Low temperatures (0–5°C) to control exothermic reaction and improve selectivity
- Reaction Time: Typically 1 to 3 hours, with stirring to ensure completion
This method is analogous to known procedures for related compounds such as N-(4-tert-butylphenyl)-3-chloropropanamide and N-(butan-2-yl)-2-chloropropanamide, which employ similar acylation strategies with acyl chlorides and amines under controlled conditions to maximize yield and purity.
Industrial Scale Preparation
On an industrial scale, the preparation of this compound is optimized for efficiency, yield, and purity. Key features of industrial production include:
- Continuous Flow Reactors: These reactors provide precise control over reaction parameters such as temperature, mixing, and residence time, leading to consistent product quality.
- Automated Systems: Automation enables tight control of reagent addition rates and reaction monitoring, often via in-line analytical techniques such as HPLC.
- Reaction Time Optimization: Industrial processes typically optimize stirring times between 1 to 10 hours, often settling between 3 and 8 hours for maximal conversion and minimal by-products.
- Purification: Post-reaction purification may involve crystallization or chromatographic techniques to isolate the target amide with high purity.
These approaches are informed by patent literature that describes similar amide preparations, emphasizing the importance of reaction time, temperature control, and reagent stoichiometry to achieve high yields.
Reaction Mechanism and Considerations
The formation of this compound proceeds via nucleophilic acyl substitution:
- The amine nitrogen attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.
- A tetrahedral intermediate forms, which collapses releasing chloride ion.
- The base scavenges the released HCl, preventing acid-catalyzed side reactions.
- The product amide precipitates or remains in solution depending on solvent and conditions.
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Temperature | 0–5°C | Controls exotherm and side reactions |
| Reaction Time | 1–3 hours (lab scale); up to 8 hours (industrial) | Ensures complete conversion |
| Base | Triethylamine (1.1 equiv.) | Neutralizes HCl, prevents amine protonation |
| Solvent | Dichloromethane or similar inert solvent | Provides good solubility and reaction control |
| Stoichiometry | Slight excess of acyl chloride or amine | Drives reaction to completion |
Data Table Summarizing Preparation Methods
| Preparation Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 2-tert-butylaniline, 2-chloropropanoyl chloride | Same as lab scale, sourced in bulk |
| Base | Triethylamine | Triethylamine or alternative bases |
| Solvent | Dichloromethane | Dichloromethane or other chlorinated solvents |
| Temperature | 0–5°C | Controlled via continuous flow reactors |
| Reaction Time | 1–3 hours | 3–8 hours, optimized for yield and purity |
| Mixing | Magnetic or mechanical stirring | Automated stirring and mixing |
| Monitoring | TLC, HPLC | In-line HPLC or other chromatographic techniques |
| Purification | Extraction, recrystallization | Crystallization, chromatography, filtration |
| Yield | Typically high (>80%) | Optimized for >90% yield |
Q & A
Q. What are the most effective synthetic routes for N-(2-tert-butylphenyl)-2-chloropropanamide, and what reaction conditions optimize yield?
The compound can be synthesized via two primary methods:
- Amide Coupling with DCC : React (S)-2-chloropropionic acid with 2-tert-butylaniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method requires anhydrous conditions and inert atmosphere to prevent side reactions .
- Acylation with 2-Chloropropanoyl Chloride : Treat 2-tert-butylaniline with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl. Reaction progress is monitored by TLC, and purification is achieved via flash column chromatography (hexane/ethyl acetate) with yields up to 42% under ambient conditions .
Key Considerations : Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine:acyl chloride) significantly impact purity and yield.
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z ~239.7 confirm the molecular formula (C₁₃H₁₈ClNO) .
- Infrared (IR) Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (N-H bending) validate the amide bond .
Advanced Research Questions
Q. How does the tert-butylphenyl group influence stereochemical outcomes in reactions involving this compound?
The bulky 2-tert-butylphenyl group acts as a steric hindrance, directing regioselectivity in reactions. For example:
- In asymmetric catalysis, the tert-butyl group stabilizes chiral intermediates via van der Waals interactions, enabling stereocontrol during nucleophilic additions or cyclizations .
- In crystallographic studies, the group contributes to defined torsion angles (e.g., C-N-C=O), which can be analyzed via X-ray diffraction to predict conformational preferences .
Methodological Insight : Computational modeling (DFT) paired with experimental data (e.g., optical rotation) can elucidate steric effects on reaction pathways.
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Discrepancies often arise from:
Q. Resolution Strategy :
Validate methods using standardized protocols (e.g., USP guidelines).
Compare HPLC purity data (≥98%) across studies and cross-reference with NMR integration .
Q. What strategies optimize the compound’s stability during storage and experimental use?
- Storage : Store at room temperature (RT) in amber vials under argon to prevent hydrolysis of the chloroacetamide group .
- Handling : Use anhydrous solvents (e.g., dried THF) in reactions to avoid decomposition.
- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., tert-butylphenol derivatives) .
Q. How can researchers leverage this compound as a precursor for complex molecular architectures?
- Functionalization : The chloropropanamide moiety undergoes nucleophilic substitution (e.g., with amines or thiols) to generate derivatives like N-alkylated amides .
- Cross-Coupling : Participate in Suzuki-Miyaura reactions via palladium catalysis after converting the chloro group to a boronate ester .
Case Study : In iterative cross-coupling, the tert-butylphenyl group enhances steric protection of reactive intermediates, enabling multistep syntheses of polycyclic compounds .
Q. What advanced techniques address challenges in detecting low-abundance impurities?
Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of attacking agents (e.g., NaN₃) by stabilizing transition states, accelerating substitution at the chloro position.
- Nonpolar Solvents (Toluene, Hexane) : Favor elimination pathways, leading to α,β-unsaturated amide byproducts .
Experimental Design : Kinetic studies under varying solvent dielectric constants (ε) can map reactivity trends.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
